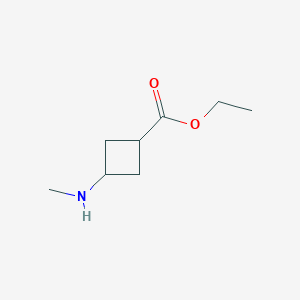

![molecular formula C10H9ClF3N B2876485 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride CAS No. 1052550-23-8](/img/structure/B2876485.png)

3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

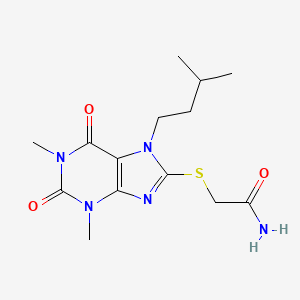

3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is a chemical compound with the CAS Number: 1375472-81-3 . It has a molecular weight of 235.64 . The IUPAC name for this compound is 3-[4-(trifluoromethyl)phenyl]-2-propynylamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,7,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.科学的研究の応用

Synthetic Chemistry and Material Science

The trifluoromethyl group is increasingly important in pharmaceutical and agrochemical compound design due to its ability to attract electron density within a molecular framework. Cho et al. (2010) demonstrated an efficient method for appending CF3 groups to a broad range of aryl substrates using a palladium catalyst, highlighting the significance of such modifications in enhancing the properties of organic molecules for pharmaceuticals, agrochemicals, or organic materials (Cho et al., 2010).

Phloretic acid has been explored as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This approach provides a sustainable alternative to traditional phenol-based methods and opens pathways for a wide range of applications in materials science due to the specific properties benzoxazine imparts to aliphatic -OH bearing molecules or macromolecules (Acerina Trejo-Machin et al., 2017).

Catalysis and Organic Transformations

Research on polymerizations initiated by superacids has shown that trifluoromethanesulphonates (triflates) can effectively solvate with their conjugate acid, influencing the protonation and reactivity of olefins. This study provides insights into the conditions under which covalent triflates could be obtained, advancing the understanding of catalytic cycles involving such intermediates (D. Souverain et al., 1980).

The metal-free reduction of secondary and tertiary N-phenyl amides by tris(pentafluorophenyl)boron-catalyzed hydrosilylation has been shown to be effective, tolerating various functional groups and yielding near quantitative results. This highlights the utility of such catalysts in the mild reduction of amides, an important reaction in organic synthesis (R. C. Chadwick et al., 2014).

Fluorination Techniques

- The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is crucial due to its prevalence in pharmaceuticals and agrochemicals. Research on oxidative trifluoromethylation reactions of nucleophiles with CF3SiMe3 in the presence of oxidants provides new avenues for constructing carbon-CF3 bonds, expanding the scope of trifluoromethylation reactions and their potential applications in life sciences (L. Chu & F. Qing, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

While specific future directions for this compound are not mentioned in the search results, compounds with similar structures have been studied for their potential antidepressant effects . This suggests that 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride could also be a subject of interest in future research in the field of psychopharmacology.

作用機序

Target of Action

The primary target of 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is the serotonergic system , particularly the 5-HT1A and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and are often the targets of antidepressant medications .

Mode of Action

This compound interacts with its targets by modulating the activity of the serotonergic system . It is suggested that the compound may bind to the 5-HT1A and 5-HT3 receptors, enhancing the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

The compound’s action on the serotonergic system affects the biochemical pathway involving serotonin. By enhancing the effects of serotonin, it can help alleviate symptoms of depression .

Result of Action

The compound has been shown to induce an antidepressant-like effect in mice, as evidenced by their performance in the forced swimming test (FST) and tail suspension test (TST) . This suggests that the compound’s action on the serotonergic system can result in observable behavioral changes .

生化学分析

Biochemical Properties

It has been suggested that this compound may interact with the serotonergic system . This interaction could potentially involve various enzymes, proteins, and other biomolecules .

Cellular Effects

3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride may have various effects on cells. For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models

特性

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14;/h1,3,5,7H,6,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBZQGVUBAVVNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C#CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052550-23-8 |

Source

|

| Record name | 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)

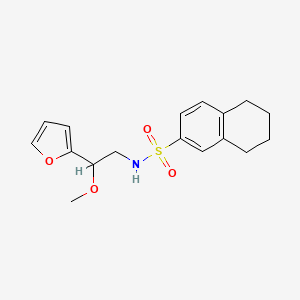

![2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid](/img/structure/B2876411.png)

![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)

![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)

![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide](/img/structure/B2876420.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2876423.png)